molecular formula C₄₂H₄₉N₃O₁₁ B1159609 11-Desmethyl Rifaximin

11-Desmethyl Rifaximin

Cat. No.: B1159609
M. Wt: 771.85
Attention: For research use only. Not for human or veterinary use.
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Description

11-Desmethyl Rifaximin is a structural analog and impurity of the semi-synthetic antibiotic rifaximin, derived from rifamycin SV. Its molecular formula is C42H49N3O11 (molecular weight: 771.85 g/mol), differing from rifaximin (C43H51N3O11) by the absence of a methyl group at the 11-position .

As a reference standard (purity >95%), this compound is critical for pharmaceutical quality control, ensuring the absence of undesired impurities during rifaximin synthesis . While rifaximin itself is non-systemic and minimally absorbed, structural analogs like 11-Desmethyl may exhibit distinct pharmacokinetic or therapeutic profiles due to altered lipophilicity or binding affinity .

Properties

Molecular Formula

C₄₂H₄₉N₃O₁₁

Molecular Weight

771.85

Synonyms

4-Deoxy-pyridol[1’,2’-1,2]imidazo[5,4-c]rifamycin SV;  11-Desmethyl Rifamycin L 105;  11-Desmethyl Rifaxidin;  11-Desmethyl Fatroximin;  11-Desmethyl Normix;  11-Desmethyl Rifacol;  11-Desmethyl Xifaxan; 

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The 11-methyl group in rifaximin enhances binding to bacterial RNA polymerase, a target absent in this compound .
  • Desacetyl Rifaximin’s lower molecular weight correlates with reduced metabolic stability compared to rifaximin .

Pharmacokinetic and Solubility Profiles

Rifaximin’s polymorphic forms (α, β, γ, δ, ε) exhibit varying dissolution rates and bioavailability. For instance:

  • Polymorph α (commercial form): Low solubility, minimal systemic absorption .
  • Polymorphs δ/γ: Higher solubility and bioavailability in canine models .

For example:

  • Generic rifaximin formulations containing amorphous rifaximin and polymorph-α showed 44–61% difference in dissolution profiles (f1/f2 values) compared to branded products .

Therapeutic and Antimicrobial Activity

Rifaximin vs. This compound:

  • Rifaximin : Broad-spectrum activity against Gram-positive/-negative bacteria; used for hepatic encephalopathy (HE), IBS, and traveler’s diarrhea. Reduces systemic endotoxemia by modulating gut microbiota .
  • This compound: No direct therapeutic use reported. As an impurity, it may lack antibacterial efficacy due to altered binding to RNA polymerase .

Comparison with Rifamycin SV:

  • Rifamycin SV : Systemic absorption limits its use for gastrointestinal infections. Higher risk of bacterial resistance compared to rifaximin .
  • Rifaximin: Non-absorbed (<0.4% bioavailability), minimizing systemic side effects and resistance development .

Research Findings and Clinical Implications

Polymorphism and Bioavailability :

  • Rifaximin’s δ/γ polymorphs showed 2.5-fold higher AUC in dogs than polymorph-α, highlighting the impact of crystal form on efficacy .
  • Generic formulations with mixed polymorphs (α + amorphous) demonstrated 30% higher Cmax than branded rifaximin .

Microbiome Modulation: Rifaximin causes transient, modest reductions in gut microbial diversity, with rapid normalization post-treatment . Sub-inhibitory concentrations inhibit bacterial virulence factors (e.g., urease in Klebsiella pneumoniae), suggesting non-antibiotic benefits .

Clinical Efficacy :

  • In HE, rifaximin + lactulose reduced mortality by 25.3% compared to lactulose alone (p<0.05) .
  • For IBS, rifaximin’s NNT (number needed to treat) was 10, with sustained symptom relief for up to 10 weeks .

Q & A

Basic: What are the validated analytical methods for quantifying 11-Desmethyl Rifaximin in pharmaceutical formulations?

Methodological Answer:
Capillary electrophoresis (CE) and high-performance liquid chromatography (HPLC) are widely used. For CE, a linear range of 50–500 μg mL⁻¹ with LOD/LOQ values of 11 and 32 μg mL⁻¹, respectively, has been validated. Precision is confirmed by low RSD values (repeatability: 1.30%; interday: 1.56%) . HPLC-MS methods show similar precision (RSD ≤3.44%) and linearity (r² >0.999) when comparing peak areas of standards and samples at 30 μg mL⁻¹ . Ensure solvents like ethanol and purified water are used for eco-friendly preparation .

Basic: How is this compound synthesized and characterized?

Methodological Answer:
this compound is derived via demethylation of Rifaximin, a rifamycin analogue. Key steps include:

Demethylation : Use chemical or enzymatic methods to remove the methyl group at position 11.

Purification : Chromatographic techniques (e.g., preparative HPLC) isolate the desmethyl derivative.

Characterization : Confirm structure via NMR (¹H/¹³C) and mass spectrometry. Purity is validated using CE or HPLC with RSD <3.83% .

Advanced: How does the absence of a methyl group at position 11 affect this compound’s mechanism of action compared to Rifaximin?

Methodological Answer:
Rifaximin inhibits bacterial RNA polymerase by binding to the β-subunit . The demethylation at position 11 may alter binding affinity due to steric or electronic changes. To test this:

  • Perform molecular docking studies comparing Rifaximin and this compound with RNA polymerase.
  • Conduct in vitro susceptibility assays (e.g., MIC determination) against Escherichia coli and Klebsiella spp. to assess potency shifts .

Advanced: How should preclinical studies evaluate this compound’s efficacy in preventing spontaneous bacterial peritonitis (SBP)?

Methodological Answer:

Animal Models : Use cirrhotic rats with ascites induced by carbon tetrachloride.

Dosing : Administer this compound orally (5–50 mg/kg) for 4–8 weeks.

Outcome Measures :

  • Incidence of SBP via ascitic fluid culture.
  • Bacterial speciation (e.g., Klebsiella dominance in Rifaximin-treated groups ).

Statistical Analysis : Compare results using ANOVA with Bonferroni correction (α=0.025) .

Advanced: How can researchers resolve contradictions in data on this compound’s impact on bacterial resistance?

Methodological Answer:
Conflicting results may arise from variations in:

  • Study Design : Compare short-term vs. prolonged exposure in gut microbiome models.
  • Resistance Testing : Use whole-genome sequencing to identify mutations in bacterial RNA polymerase.
  • Pharmacokinetics : Measure fecal concentrations to confirm non-absorbability .
    A meta-analysis framework (e.g., PRISMA guidelines) can harmonize data from heterogeneous trials .

Advanced: What experimental strategies assess the environmental impact of this compound?

Methodological Answer:

Degradation Studies : Monitor adsorption kinetics using UV-Vis spectroscopy and pseudo-second-order models (rate constants: 0.002–0.005 g mg⁻¹ min⁻¹) .

Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algal growth inhibition.

Analytical Validation : Use green solvents (e.g., ethanol) to minimize ecological harm .

Advanced: How do pharmacokinetic properties of this compound differ from Rifaximin in systemic absorption?

Methodological Answer:

In Vivo Models : Administer ¹⁴C-labeled this compound to rats and measure plasma levels via LC-MS.

Key Parameters :

  • Bioavailability (<0.1% expected due to non-absorbability).
  • Half-life in intestinal lumen (12–24 hrs).

Comparative Analysis : Cross-reference with Rifaximin’s oral LD₅₀ (>2 g/kg in rats) to assess safety margins .

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